Benzisoxazole Hsp90 Inhibitor
Benzisoxazole Hsp90 Inhibitor
4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol is a member of the class of 1,2-benzoxazoles carrying 2,4-dihydroxy-4-chlorophenyl and (2-morpholin-4-ylethyl)amino substituents at positions 3 and 5 respectively. It has a role as a Hsp90 inhibitor. It is a member of 1,2-benzoxazoles, a member of morpholines, a member of resorcinols, a member of monochlorobenzenes, a tertiary amino compound, a secondary amino compound and an aromatic amine.
Brand Name:
Vulcanchem
CAS No.:
1012788-65-6
VCID:
VC0120843
InChI:
InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2
SMILES:
C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl
Molecular Formula:
C19H20ClN3O4
Molecular Weight:
389.8 g/mol
Benzisoxazole Hsp90 Inhibitor
CAS No.: 1012788-65-6
Cat. No.: VC0120843
Molecular Formula: C19H20ClN3O4
Molecular Weight: 389.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol is a member of the class of 1,2-benzoxazoles carrying 2,4-dihydroxy-4-chlorophenyl and (2-morpholin-4-ylethyl)amino substituents at positions 3 and 5 respectively. It has a role as a Hsp90 inhibitor. It is a member of 1,2-benzoxazoles, a member of morpholines, a member of resorcinols, a member of monochlorobenzenes, a tertiary amino compound, a secondary amino compound and an aromatic amine. |
|---|---|
| CAS No. | 1012788-65-6 |
| Molecular Formula | C19H20ClN3O4 |
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | 4-chloro-6-[5-(2-morpholin-4-ylethylamino)-1,2-benzoxazol-3-yl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2 |
| Standard InChI Key | JLIRVZVVCCIAKG-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl |
| Canonical SMILES | C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl |
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